molecular formula C21H28N2O4S2 B2673494 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941944-81-6

4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2673494
CAS No.: 941944-81-6
M. Wt: 436.59
InChI Key: HGVZUVWJVVXLHZ-UHFFFAOYSA-N
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Description

4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is a principal communication mechanism for a wide array of cytokines and growth factors, playing a fundamental role in hematopoiesis, immune function, and cellular proliferation source . This compound serves as a critical pharmacological tool for researchers dissecting the specific contributions of JAK2 signaling in pathological contexts, such as myeloproliferative neoplasms where JAK2 mutations are a common driver source . By selectively inhibiting JAK2, this benzenesulfonamide derivative enables the investigation of downstream effects on STAT protein phosphorylation, gene expression, and ultimately, cell survival and proliferation. Its application extends to preclinical research in autoimmune diseases and inflammatory conditions, where aberrant JAK-STAT signaling is implicated, providing valuable insights for target validation and the development of novel therapeutic strategies.

Properties

IUPAC Name

4-propyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-3-6-17-8-11-20(12-9-17)29(26,27)22-19-10-13-21-18(16-19)7-5-14-23(21)28(24,25)15-4-2/h8-13,16,22H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVZUVWJVVXLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Functionalization with Propyl Groups:

    Sulfonylation: The sulfonyl groups are introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include propyl alcohols, propyl aldehydes, or propyl carboxylic acids.

    Reduction: Products may include propyl sulfides or thiols.

    Substitution: Products depend on the substituents introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as antimicrobial, antiviral, or anticancer properties. Further research would be needed to explore these possibilities.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to materials or enhance catalytic activity.

Mechanism of Action

The mechanism of action of 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound might interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

a. 3-Chloro-4-Fluoro Substituted Analog () The compound 3-chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide shares the same THQ-sulfonamide backbone but differs in benzene substituents. The chloro and fluoro groups are electron-withdrawing, enhancing the electrophilicity of the sulfonamide group compared to the propyl substituent in the target compound. This may influence binding affinity in biological targets, such as enzymes requiring electron-deficient regions for interaction .

b. Methoxy-Substituted Analogs () Compounds like (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) feature methoxy groups, which are electron-donating. Methoxy groups may improve aqueous solubility but reduce membrane permeability compared to alkyl chains like propyl .

Modifications on the Tetrahydroquinoline Moiety

a. Morpholino-Functionalized Analog () N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine replaces the propylsulfonyl group with a morpholino-propyl chain. However, the absence of a sulfonyl group may reduce interactions with sulfonamide-targeted enzymes .

b. Patent-Disclosed Compounds () Examples such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid demonstrate structural diversity, incorporating heterocycles (e.g., benzothiazole) instead of sulfonamides. These variations highlight the THQ scaffold’s versatility in drug design, though the target compound’s propylsulfonyl group offers a unique balance of lipophilicity and electronic effects .

Pharmacological Implications

The propylsulfonyl-THQ moiety may enhance target selectivity due to its unique steric and electronic profile compared to chloro-fluoro or morpholino analogs .

Comparative Data Table

Compound Name / ID Benzene Substituent THQ Substituent Key Properties/Notes
Target Compound 4-propyl 1-(propylsulfonyl) Balanced lipophilicity; potential enzyme inhibition
3-Chloro-4-fluoro analog () 3-Cl, 4-F 1-(propylsulfonyl) Enhanced electrophilicity; possible improved target binding
(E)-N-(2-(4-Methoxystyryl)-...-4-methoxybenzenesulfonamide (IIIa, ) 4-methoxy Styryl-linked THQ Increased solubility; reduced membrane permeability
N-[(1-Butyl-THQ-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine () N/A Morpholino-propyl High polarity; improved bioavailability but altered target specificity
2-{6-[(1,3-benzothiazol-2-yl)amino]-THQ... (Example 1, ) Benzothiazole 1-(thiazole-carboxy) Heterocyclic diversity; distinct pharmacological profile

Biological Activity

4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C21H28N2O4S2
  • Molecular Weight : 436.6 g/mol
  • CAS Number : 941944-81-6

Research indicates that derivatives of tetrahydroquinoline, including the compound , exhibit antimicrobial properties. The mechanisms include:

  • Inhibition of Bacterial Enzymes : Studies have identified potential targets such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), which are crucial for bacterial cell wall synthesis. The inhibition of these enzymes leads to compromised bacterial integrity and growth inhibition .
  • Non-Surfactant Antimicrobial Activity : Experimental assays suggest that the compound does not disrupt bacterial membranes significantly but rather interacts with specific molecular targets to exert its antimicrobial effects .

Antimicrobial Activity

A study focused on the biological targets of N-benzenesulfonyl derivatives demonstrated that compounds related to tetrahydroquinoline exhibited significant activity against both gram-positive and gram-negative bacteria. The carboxyfluorescein leakage assay indicated that these compounds could inhibit bacterial growth without causing membrane disruption .

Anticancer Activity

Research on similar sulfonamide compounds has shown promising results in anticancer applications. For instance, several synthesized tetrahydroquinoline derivatives have been evaluated for their cytotoxicity against cancer cell lines. Notably, compounds with IC50 values lower than that of Doxorubicin (a standard chemotherapeutic agent) suggest that these derivatives may be more potent in certain contexts .

Data Table: Biological Activity Summary

Activity TypeTarget Pathogen/Cell LineIC50 Value (µg/mL)Reference
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified
AnticancerVarious Cancer Cell Lines2.5 - 12.5
AnticancerDoxorubicin (control)37.5

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives of tetrahydroquinoline were tested against multi-resistant strains of bacteria. The results indicated a significant reduction in bacterial growth rates when treated with these compounds, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .
  • Cytotoxicity Against Cancer Cells : A series of synthesized sulfonamide derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings revealed several compounds with lower IC50 values than traditional chemotherapeutics, indicating enhanced efficacy and potential for development into novel cancer therapies .

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